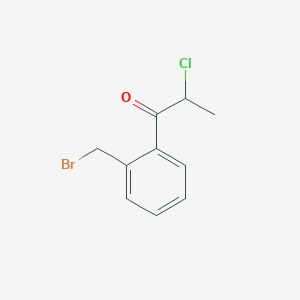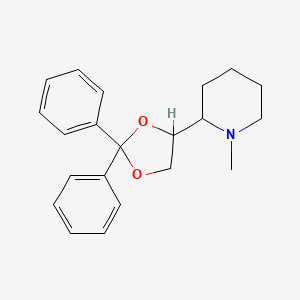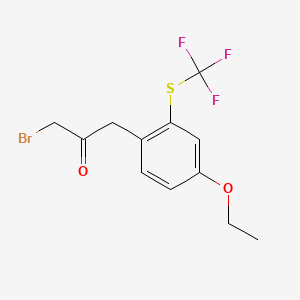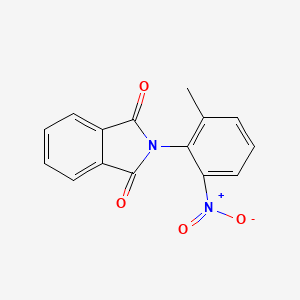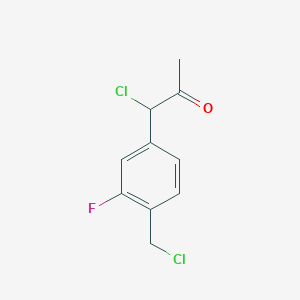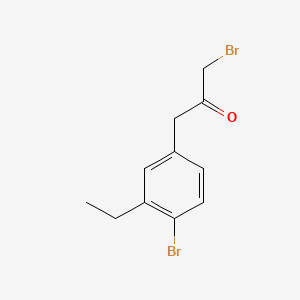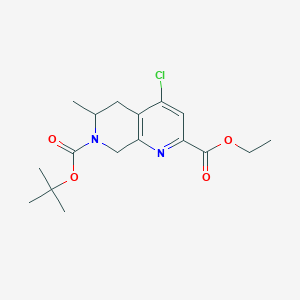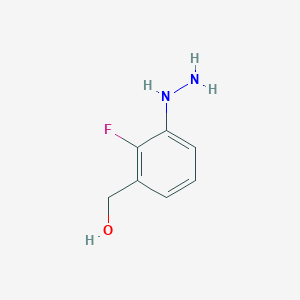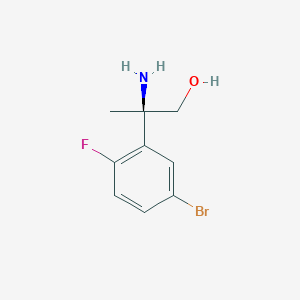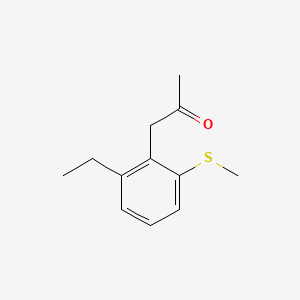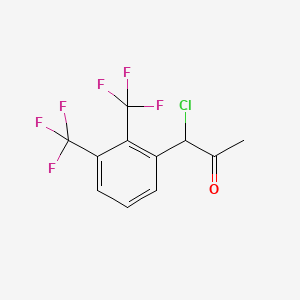![molecular formula C16H11BBrFN2 B14059590 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a complex organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a boron atom within a diazaborinine ring, which is fused to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the following steps:
Formation of the Diazaborinine Ring: The initial step involves the formation of the diazaborinine ring through a reaction between a suitable boron source (such as boronic acid or boronate ester) and a diamine precursor.
Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced through a cyclization reaction, which can be facilitated by the use of a suitable catalyst and reaction conditions.
Substitution Reactions: The bromine and fluorine substituents are introduced through electrophilic aromatic substitution reactions, using reagents such as bromine and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boron-hydride derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as bromine, fluorine sources, and various nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include boronic acids, boron-hydride derivatives, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy and other diseases.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with specific molecular targets and pathways. The boron atom within the diazaborinine ring can form reversible covalent bonds with biomolecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boron-containing compound used in organic synthesis and medicinal chemistry.
BODIPY Dyes: Boron-dipyrromethene dyes that are widely used in fluorescence imaging and sensing applications.
Boronic Esters: Compounds that are used as intermediates in organic synthesis and as building blocks for the development of boron-containing drugs.
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its complex structure, which combines a diazaborinine ring with a naphthalene moiety and halogen substituents
Propriétés
Formule moléculaire |
C16H11BBrFN2 |
|---|---|
Poids moléculaire |
341.0 g/mol |
Nom IUPAC |
3-(3-bromo-4-fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
InChI |
InChI=1S/C16H11BBrFN2/c18-12-9-11(7-8-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H |
Clé InChI |
RVQUYRJGIMGKOB-UHFFFAOYSA-N |
SMILES canonique |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=C(C=C4)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


